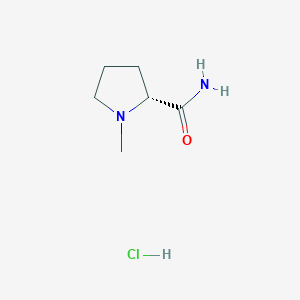
8-fluoroquinoxalin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroquinoxalin-5-ol is a fluorinated derivative of quinoxaline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoxaline structure enhances its biological activity and chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroquinoxalin-5-ol typically involves the fluorination of quinoxaline derivatives. One common method is the direct fluorination of quinoxaline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. Another approach involves the cyclization of appropriate precursors in the presence of fluorine sources.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides .
Scientific Research Applications
8-Fluoroquinoxalin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Fluorinated quinoxalines are investigated for their anticancer, antiviral, and antibacterial properties.
Industry: It finds applications in the development of materials such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-fluoroquinoxalin-5-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By stabilizing the enzyme-DNA complex, it induces double-strand breaks in the DNA, leading to bacterial cell death .
Comparison with Similar Compounds
- 5-Fluoroquinoxalin-8-ol
- 6-Fluoroquinoxalin-5-ol
- 8-Fluoroquinoline
Comparison: 8-Fluoroquinoxalin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinoxalines, it may exhibit different reactivity and potency in biological assays. For example, its position-specific fluorination can enhance its binding affinity to certain enzymes, making it a more effective inhibitor .
Properties
CAS No. |
1824644-09-8 |
|---|---|
Molecular Formula |
C8H5FN2O |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
8-fluoroquinoxalin-5-ol |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6(12)8-7(5)10-3-4-11-8/h1-4,12H |
InChI Key |
MNXBWRUUINOJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)N=CC=N2)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



